Deuterated Atazanivir-D3-2
Descripción general
Descripción
Deuterated Atazanavir-D3-2 represents a variation of Atazanavir, an HIV protease inhibitor, modified by the substitution of hydrogen atoms with deuterium. This modification aims to potentially improve the metabolic properties of the drug, offering new formulations of existing drugs by altering pharmacokinetics without changing the pharmacodynamic profile (Ahmed, 2009).
Synthesis Analysis
The synthesis of the biaryl unit of Atazanavir, a crucial step for its production, involves a three-step continuous flow process, including Pd-catalyzed Suzuki–Miyaura cross-coupling, followed by hydrazone formation and a subsequent hydrogenation step (Dalla-Vechia et al., 2013). This process highlights the complex synthesis pathway that might be similar or need modification for Deuterated Atazanavir-D3-2.
Molecular Structure Analysis
Atazanavir's molecular structure has been extensively studied, providing insights into its interaction with HIV protease. A Density Functional Theory (DFT) investigation offers detailed information on its electronic properties, atomic charges, and molecular docking studies, which could be crucial for understanding the structural basis of Deuterated Atazanavir-D3-2's action (Shahab et al., 2020).
Chemical Reactions and Properties
Atazanavir's metabolic pathways have been elucidated, revealing that oxidation is the most common metabolic pathway, leading to the formation of several metabolites. This knowledge is critical for understanding how deuterium substitution may affect Atazanavir's metabolic stability and reaction pathways (Cheng et al., 2013).
Physical Properties Analysis
The crystal structure of Atazanavir provides valuable information on its physical properties, including its crystalline form, which is important for drug formulation and stability. Such studies are essential for developing deuterated versions of the drug, as they may influence solubility, stability, and formulation (Kaduk et al., 2020).
Chemical Properties Analysis
Investigations into Atazanavir's interaction with human enzymes, such as its effects on P-glycoprotein transport and CYP3A metabolism, provide insights into its chemical properties and how it might interact with the body's metabolic pathways. Understanding these interactions is crucial for deuterated compounds, as the substitution could alter these interactions and affect the drug's overall efficacy and safety profile (Perloff et al., 2005).
Aplicaciones Científicas De Investigación
Pharmacodynamics and Efficacy of Atazanavir
Atazanavir, both in its boosted (with ritonavir) and unboosted forms, has been a significant component of ART regimens for adults and, in some countries, pediatric patients with HIV-1 infection. Studies have demonstrated that ART regimens containing ritonavir-boosted Atazanavir improve virological and immunological markers in adult patients with HIV-1 infection, showcasing similar efficacy to regimens containing lopinavir/ritonavir in both treatment-naive and treatment-experienced patients. The efficacy of Atazanavir, due to its once-daily dosing and low capsule burden, underscores its value in HIV management, potentially guiding the research applications of its deuterated counterparts (Croom, Dhillon, & Keam, 2009).
Pharmacokinetics and Drug Interactions
The pharmacokinetics of Atazanavir, particularly when boosted with ritonavir, suggests a favorable profile with once-daily administration. This aspect is crucial for adherence and effectiveness in HIV treatment. The interaction of Atazanavir with other drugs, including antiretroviral and non-antiretroviral agents, is a critical area of research. For instance, Atazanavir's effects on drug metabolism pathways such as CYP3A4 and its interactions with other medications used in the treatment of HIV or other comorbid conditions offer insights into managing potential drug-drug interactions. Understanding these interactions is vital for optimizing HIV treatment regimens and could inform the development and application of deuterated forms like Atazanavir-D3-2 (Bentué‐Ferrer et al., 2009).
Metabolic Profile and Long-term Safety
Atazanavir's metabolic profile, particularly its impact on lipid levels compared to other protease inhibitors, represents another critical area of research. Atazanavir, whether boosted or unboosted, has been associated with less marked metabolic effects, which is a considerable advantage in the long-term management of HIV-infected patients. This feature, along with its general tolerability, positions Atazanavir as a sustainable option in ART regimens, potentially influencing the research and development of deuterated versions aimed at further optimizing the drug's pharmacokinetic properties and reducing adverse effects (Harrison & Scott, 2005).
Safety And Hazards
Propiedades
IUPAC Name |
methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-4-phenyl-3-[[(2S)-4,4,4-trideuterio-2-(methoxycarbonylamino)-3,3-bis(trideuteriomethyl)butanoyl]amino]butyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1/i1D3,2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRYRYVKAWYZBR-HMLRVIJPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC)(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H52N6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648857 | |
Record name | Methyl [(5S,10S,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-bis[(~2~H_3_)methyl]-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(16,16,16-~2~H_3_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
713.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deuterated Atazanivir-D3-2 | |
CAS RN |
1092540-51-6 | |
Record name | 1,14-Dimethyl (3S,8S,9S,12S)-3-(1,1-dimethylethyl)-12-[1,1-di(methyl-d3)ethyl-2,2,2-d3]-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-2,5,6,10,13-pentaazatetradecanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092540-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,14-Dimethyl (3S,8S,9S,12S)-3-(1,1-dimethylethyl)-12-(1,1-di(methyl-d3)ethyl-2,2,2-d3)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-((4-(2-pyridinyl)phenyl)methyl)-2,5,6,10,13-pentaazatetradecanedioate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092540516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl [(5S,10S,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-bis[(~2~H_3_)methyl]-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(16,16,16-~2~H_3_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70648857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.